Cas no 1804752-84-8 (2-(Difluoromethyl)-6-nitropyridine)

2-(Difluoromethyl)-6-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-nitropyridine
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- インチ: 1S/C6H4F2N2O2/c7-6(8)4-2-1-3-5(9-4)10(11)12/h1-3,6H
- InChIKey: DOYOTBOUKOELHR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=C([N+](=O)[O-])N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.7
2-(Difluoromethyl)-6-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006568-500mg |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 500mg |
$950.60 | 2022-04-01 | |
Alichem | A022006568-250mg |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 250mg |
$714.00 | 2022-04-01 | |
Alichem | A022006568-1g |
2-(Difluoromethyl)-6-nitropyridine |
1804752-84-8 | 97% | 1g |
$1,680.00 | 2022-04-01 |
2-(Difluoromethyl)-6-nitropyridine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-(Difluoromethyl)-6-nitropyridineに関する追加情報
Professional Introduction to 2-(Difluoromethyl)-6-nitropyridine (CAS No. 1804752-84-8)
2-(Difluoromethyl)-6-nitropyridine, with the chemical identifier CAS No. 1804752-84-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are widely recognized for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of both a difluoromethyl group and a nitro group on the pyridine ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The difluoromethyl moiety is particularly noteworthy as it is frequently employed in drug design to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In contrast, the nitro group serves as a versatile handle for further chemical modifications, including reduction to amino groups or conversion to other functionalized derivatives. These attributes have positioned 2-(Difluoromethyl)-6-nitropyridine as a key building block in the development of novel therapeutic agents targeting diverse biological pathways.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have demonstrated efficient synthetic routes to 2-(Difluoromethyl)-6-nitropyridine, leveraging modern catalytic systems and green chemistry principles to improve yield and reduce environmental impact. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the difluoromethyl group with high selectivity, while transition-metal-catalyzed nitration strategies have enabled the regioselective placement of the nitro group on the pyridine ring.
In the realm of pharmaceutical innovation, 2-(Difluoromethyl)-6-nitropyridine has been explored as a precursor in the synthesis of small-molecule inhibitors for various therapeutic targets. Notably, studies have focused on its potential application in oncology, where derivatives of this compound have shown promise as kinase inhibitors. The combination of the electron-withdrawing effects of the nitro group and the lipophilic nature of the difluoromethyl substituent contributes to strong binding interactions with protein targets, thereby modulating signaling pathways involved in cancer progression.
Additionally, researchers have investigated the role of 2-(Difluoromethyl)-6-nitropyridine in developing treatments for infectious diseases. Its structural framework allows for modifications that can enhance interactions with bacterial enzymes or viral proteases, offering a scaffold for antiviral and antibacterial agents. The nitro group's ability to participate in hydrogen bonding and dipole-dipole interactions further enhances its suitability for designing molecules with high affinity for biological receptors.
The agrochemical sector has also recognized the significance of 2-(Difluoromethyl)-6-nitropyridine as a key intermediate in the synthesis of advanced crop protection agents. Its incorporation into pesticide formulations has led to compounds with improved efficacy against resistant pests while maintaining environmental safety. The difluoromethyl group's stability under various environmental conditions ensures prolonged activity, making these agrochemicals more effective over extended periods.
From a computational chemistry perspective, virtual screening methods have been employed to identify novel derivatives of 2-(Difluoromethyl)-6-nitropyridine with enhanced pharmacological properties. Molecular docking simulations have revealed promising interactions between this compound and target proteins, guiding rational drug design efforts. These computational approaches complement experimental work by providing rapid assessments of molecular binding affinities and mechanistic insights.
The synthesis and application of 2-(Difluoromethyl)-6-nitropyridine also highlight advancements in analytical techniques for characterizing complex mixtures. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm structural integrity and purity. These analytical methods are essential for ensuring that pharmaceutical intermediates meet stringent regulatory standards before progressing to clinical trials.
In conclusion, 2-(Difluoromethyl)-6-nitropyridine (CAS No. 1804752-84-8) represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and material science. As research continues to uncover new synthetic pathways and biological functions, this compound is poised to remain at the forefront of innovation in medicinal chemistry.
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